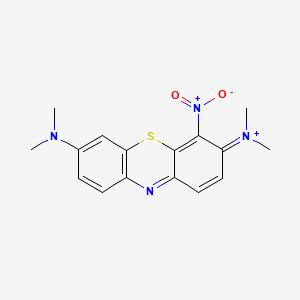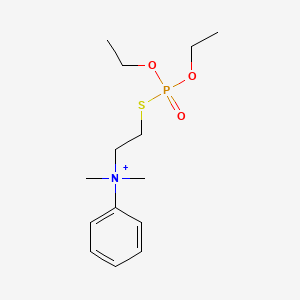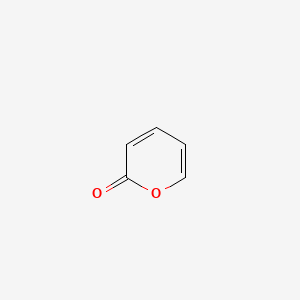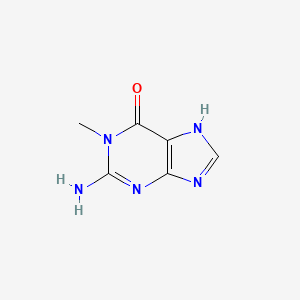
Indigane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indigane is an indium molecular entity and a mononuclear parent hydride.
Wissenschaftliche Forschungsanwendungen
IND Applications in Drug Development
The Investigational New Drug (IND) application is a critical step in translational biomedical research for new drugs or biologics intended to treat medical needs in humans. This process, as described by Ferkany and Williams (2008), involves a comprehensive document required by the U.S. FDA for initiating clinical trials. It includes detailed information about the drug's biology, safety, toxicology, chemistry, manufacturing process, and clinical plan. This is particularly important for new chemical entities (NCEs) or biologics (Ferkany & Williams, 2008).
Challenges in Assessing Research Performance
The evaluation of scientific research based on the level of funding it attracts, which may include projects involving Indigane, is critically examined by Gillett (1991). He argues that funding-based indices, such as per capita research income, do not effectively measure scientific performance and are confounded by factors unrelated to research quality (Gillett, 1991).
Novel Uses in Material Science
Indentation, a mechanical test, has seen advances across different systems and disciplines, including possible applications in studying Indigane materials. Gouldstone et al. (2007) discuss the progression in modeling and interpretation efforts for robust analysis of experimental results in indentation, which could be relevant for Indigane research (Gouldstone et al., 2007).
Improving Data Integrity in Research
Institution name disambiguation (IND) in research assessment, as Huang et al. (2014) describe, is critical for accurate author-institution assignments in scientific publications. This is relevant for maintaining the integrity of research data, potentially including studies on Indigane (Huang et al., 2014).
Single Patient IND Requests in Pediatric Oncology
Shulman et al. (2021) discuss the use of single patient IND applications in accessing experimental therapies for children with cancer. This could be applicable if Indigane is explored in pediatric oncological contexts (Shulman et al., 2021).
Preclinical Assays and Animal Model Studies for Ocular Hypotensives and Neuroprotectants
SharifNajam (2018) outlines the discovery ophthalmic research, which includes preclinical studies and animal model studies necessary for an IND filing for new treatments. This research approach might be relevant for studying Indigane in similar contexts (SharifNajam, 2018).
Eigenschaften
Produktname |
Indigane |
|---|---|
Molekularformel |
H3In |
Molekulargewicht |
117.84 g/mol |
IUPAC-Name |
indigane |
InChI |
InChI=1S/In.3H |
InChI-Schlüssel |
CXQHBGCUHODCNP-UHFFFAOYSA-N |
SMILES |
[InH3] |
Kanonische SMILES |
[InH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)





![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)




